(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride
Description
(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride is a nitrogen-rich heterocyclic compound with a triazolo-pyridine core linked to a butan-2-yl-substituted amine via a methyl bridge. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications .
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.ClH/c1-3-9(2)12-8-11-14-13-10-6-4-5-7-15(10)11;/h4-7,9,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDQHQRYFQCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=NN=C2N1C=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has been explored for its potential in several therapeutic areas:
-
Neuropharmacology
- The compound's structure suggests possible interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with triazole and pyridine moieties can exhibit acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with Alzheimer's disease .
-
Anticancer Potential
- Preliminary studies suggest that (Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride may inhibit specific enzymes involved in cancer cell proliferation. This is attributed to the compound's ability to modulate various biochemical pathways that are critical for tumor growth and survival .
- Antimicrobial Activity
Case Studies
- Alzheimer's Disease Research
- Cancer Cell Line Studies
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of [1,2,4]triazolo[4,3-a]pyridine derivatives, which vary in substituents and salt forms. Below is a comparative analysis of structurally related compounds:
Notes:
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas dihydrochlorides (e.g., ) may offer enhanced stability but lower solubility in organic solvents.
- Substituent Effects : Longer alkyl chains (e.g., pentyl in ) increase molecular weight and may reduce metabolic clearance rates. Branched substituents (e.g., methylbutyl in ) could sterically hinder receptor binding compared to linear chains.
Biological Activity
(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride is a novel compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article reviews the biological activity of this compound, including synthesis methods, biological evaluations, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₇ClN₄ and a molecular weight of approximately 240.73 g/mol. Its structure features a butan-2-yl group linked to a triazolo-pyridine moiety, which is critical for its biological interactions and pharmacological properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The synthesis process is crucial for obtaining derivatives that may exhibit enhanced biological properties or altered pharmacokinetic profiles.
Antimicrobial Activity
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. A study evaluating various triazole derivatives found moderate activity against both bacterial and fungal strains when compared to standard antibiotics like Streptomycin and Nystatin .
Antitumor Activity
Compounds with structural similarities have demonstrated antitumor effects. For instance, derivatives featuring triazolo-pyridine structures have been associated with significant cytotoxicity against various cancer cell lines. The specific mechanisms often involve the inhibition of key cellular pathways that lead to apoptosis in cancer cells .
The mechanisms through which this compound exerts its effects are under investigation. Initial studies suggest interactions with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. Binding affinity studies indicate that the compound may modulate these targets effectively, leading to its observed biological activities .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against other similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (3-methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride | Similar triazole-pyridine structure | Antitumor activity | Methyl substitution enhances lipophilicity |
| Quinoxaline derivatives | Different heterocyclic framework | Phosphodiesterase inhibition | Targeting different enzyme pathways |
| 1H-[1,2,4]triazole derivatives | Various substituents on triazole ring | Antimicrobial properties | Broad spectrum against bacteria |
This table illustrates how the unique combination of structural features in this compound differentiates it from other compounds and suggests potential for novel therapeutic applications.
Case Studies
Several case studies have documented the biological effects of related compounds in clinical settings. For example:
- Antimicrobial Efficacy : A recent study demonstrated that triazole derivatives showed promising results against resistant strains of bacteria and fungi.
- Antitumor Research : Investigations into the cytotoxic effects of triazolo-pyridine compounds revealed significant inhibition of tumor growth in xenograft models.
These findings underscore the potential therapeutic applications of this compound in treating infections and cancer.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a Schiff base intermediate (e.g., condensation of a triazolo-pyridine aldehyde with butan-2-ylamine), followed by reduction with NaBH4 or catalytic hydrogenation to form the secondary amine .
- Step 2 : Purify via recrystallization using DMSO/water (2:1) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via TLC and HPLC .
- Step 3 : Confirm structural identity using -/-NMR and high-resolution mass spectrometry (HRMS). For hydrochloride salt formation, treat with HCl gas in anhydrous ether .
Q. How should researchers validate the compound’s solubility and stability in aqueous buffers?
- Methodology :
- Solubility : Prepare saturated solutions in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant concentration via UV-Vis spectrophotometry (λmax ~250–300 nm) .
- Stability : Incubate at 25°C, 37°C, and 4°C for 24–72 hours. Analyze degradation products using HPLC-MS. Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting point and decomposition temperature (e.g., heating rate: 10°C/min under nitrogen) .
- Partition coefficient (LogP) : Use shake-flask method with octanol/water phases. Measure concentrations via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers design in vitro assays to investigate the compound’s mechanism of action?
- Methodology :
- Target binding : Use surface plasmon resonance (SPR) or fluorescence polarization assays with recombinant proteins (e.g., kinases, GPCRs). Include positive controls (e.g., ATP-competitive inhibitors) and calculate values .
- Cellular activity : Treat HEK293 or primary cell lines (10 nM–10 μM, 24–48 hrs). Assess cytotoxicity via MTT assay and validate target engagement via Western blot (phosphorylation status of downstream markers) .
Q. What strategies are recommended for resolving contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, serum concentration). Use internal reference compounds (e.g., staurosporine for kinase assays) .
- Data normalization : Apply Z-score or % inhibition relative to vehicle controls. Statistically compare datasets using ANOVA with post-hoc Tukey tests .
Q. How can computational modeling predict metabolite formation and environmental fate?
- Methodology :
- Metabolite prediction : Use software like Schrödinger’s Metabolism Module or GLORYx to identify likely Phase I/II metabolites. Validate via in vitro liver microsomal assays (e.g., human CYP450 isoforms) .
- Environmental persistence : Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential. Cross-reference with experimental hydrolysis/photolysis studies (e.g., UV irradiation at 254 nm) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Methodology :
- Artifact identification : Check for solvent impurities (e.g., residual DMSO-d6) or tautomeric forms (common in triazolo-pyridines). Acquire 2D NMR (COSY, HSQC) for structural elucidation .
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve peak splitting caused by slow conformational exchange .
Experimental Design Tables
Table 1: Example Synthesis Optimization Parameters
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Reaction Time | 3–24 hrs | 12 hrs | +35% |
| Temperature | 25°C–100°C | 80°C | +28% |
| Catalyst | Pd/C, Ni, or none | None | No effect |
Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) at 72 hrs | Major Degradant (HPLC-MS) |
|---|---|---|
| pH 2.0, 37°C | 12% | Dealkylated triazole |
| pH 7.4, 37°C | 5% | None detected |
| UV light, 254 nm | 22% | Oxidized pyridine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
